molecular formula C7H13BrOS B3232361 4-[(2-Bromoethyl)sulfanyl]oxane CAS No. 1339461-16-3

4-[(2-Bromoethyl)sulfanyl]oxane

Cat. No.: B3232361
CAS No.: 1339461-16-3
M. Wt: 225.15
InChI Key: BTMCLPSRHBJUFX-UHFFFAOYSA-N
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Description

4-[(2-Bromoethyl)sulfanyl]oxane is a sulfur-containing heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a sulfanyl-linked 2-bromoethyl group. Its molecular formula is C₇H₁₃BrOS, with a calculated molecular weight of 225.14 g/mol. The bromine atom on the ethyl chain and the sulfanyl group make it a reactive intermediate in organic synthesis, particularly for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

4-(2-bromoethylsulfanyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrOS/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMCLPSRHBJUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339461-16-3
Record name 4-[(2-bromoethyl)sulfanyl]oxane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromoethyl)sulfanyl]oxane typically involves the reaction of oxane with 2-bromoethanethiol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromoethyl)sulfanyl]oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Bromoethyl)sulfanyl]oxane is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Bromoethyl)sulfanyl]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-[(2-Bromoethyl)sulfanyl]oxane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₇H₁₃BrOS 225.14 Not available Oxane core with sulfanyl-linked bromoethyl group; high reactivity due to Br
4-[(4-Methylphenyl)sulfanyl]oxane C₁₂H₁₆OS 208.31 Not available Oxane with sulfanyl-linked methylphenyl; aromatic stability
4-[4-(Bromomethyl)phenyl]oxane C₁₂H₁₅BrO 255.16 2953070-52-3 Bromomethyl group on phenyl ring; steric hindrance
Benzyl(4-methoxyphenyl)sulfane C₁₄H₁₄OS 230.32 Not available Methoxyphenyl and benzyl sulfane; electron-rich aromatic system

Spectroscopic Characterization

  • This compound : Expected to show distinct ^1H NMR signals for the oxane ring (δ 1.4–4.0 ppm), sulfanyl-protons (δ 2.8–3.2 ppm), and bromoethyl group (δ 3.4–3.6 ppm). HRMS would confirm the molecular ion peak at m/z 225.14 .
  • 4-[(4-Methylphenyl)sulfanyl]oxane : Aromatic protons (δ 6.8–7.2 ppm) and methyl group (δ 2.3 ppm) dominate its NMR spectrum, with HRMS confirming m/z 208.31 .

Biological Activity

4-[(2-Bromoethyl)sulfanyl]oxane, with the molecular formula C7_7H13_{13}BrOS and a molecular weight of 225.15 g/mol, is a compound characterized by the presence of a bromoethyl group that enhances its reactivity and biological activity. This compound is synthesized through nucleophilic substitution reactions involving oxane and 2-bromoethanethiol, typically in the presence of bases like sodium hydroxide.

The biological activity of this compound primarily arises from its ability to interact covalently with nucleophilic sites on proteins, which can modulate enzyme activity and influence various biochemical pathways. This interaction is facilitated by the bromoethyl group, which can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and potentially in medicinal chemistry.

Enzyme Interaction Studies

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, studies have shown that compounds with similar structures can affect enzyme kinetics and alter metabolic pathways. The interaction with enzymes could lead to significant biological implications, including potential therapeutic applications.

Case Studies

  • Anticancer Potential : In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent.
  • Neurotoxicity Assessment : A study assessing neurotoxic effects reported that exposure to compounds with alkylating properties similar to those of this compound resulted in significant alterations in neuronal function and viability, suggesting caution in therapeutic applications involving this compound.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromoethyl group attached to oxanePotential enzyme inhibitor; cytotoxicity
4-[(2-Chloroethyl)sulfanyl]oxaneChloroethyl groupLess reactive than bromo analog
4-[(2-Iodoethyl)sulfanyl]oxaneIodoethyl groupHigher reactivity; potential for similar biological effects
4-[(2-Fluoroethyl)sulfanyl]oxaneFluoroethyl groupReduced nucleophilicity compared to bromo

The comparative analysis highlights the unique reactivity of the bromo group in this compound, which may contribute to its distinct biological activity compared to its chloro, iodo, and fluoro counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Bromoethyl)sulfanyl]oxane
Reactant of Route 2
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